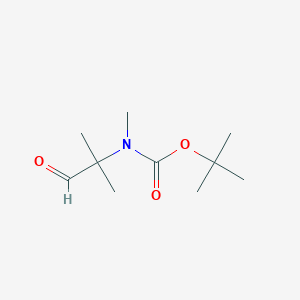
tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate
Overview
Description
“tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is a carbamate derivative. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Synthesis Analysis
The synthesis of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is C9H17NO3 . The molecular weight is 187.24 g/mol . The InChI code is 1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” include a density of 1.0±0.1 g/cm3, boiling point of 260.3±23.0 °C at 760 mmHg, and a flash point of 111.3±22.6 °C . It also has a molar refractivity of 49.2±0.3 cm3 .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
The compound tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group in aniline derivatives during chemical reactions, allowing for further synthetic transformations without affecting this functional group .
Synthesis of Tetrasubstituted Pyrroles
Another application involves the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic compounds that serve as building blocks in pharmaceuticals and organic materials .
Intermediate for Pharmaceutical Compounds
The compound may serve as an intermediate in the synthesis of various pharmaceutical compounds. The specific structure of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate suggests it could be useful in creating molecules with potential medicinal properties.
4. Research on Nitrosation and Reduction Reactions Research has been conducted on developing synthetic routes involving nitrosation and reduction reactions where similar tert-butyl carbamate compounds are used as intermediates, indicating potential applications in chemical synthesis methodologies .
Solvent-Free Condensation/Reduction Reactions
There is also evidence of its use in efficient one-pot two-step synthesis processes, such as solvent-free condensation/reduction reaction sequences, which are important for green chemistry due to the reduction of solvent use .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of carbamate functional group .
Biochemical Pathways
The compound might be involved in the synthesis of other complex organic compounds, as suggested by its use in palladium-catalyzed synthesis of N-Boc-protected anilines .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential role in the synthesis of other compounds, it might contribute to the formation of new chemical bonds and structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate. For instance, pH, temperature, and reaction time were found to be critical for the yield of a similar compound . .
Future Directions
properties
IUPAC Name |
tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWZUXFWXFHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



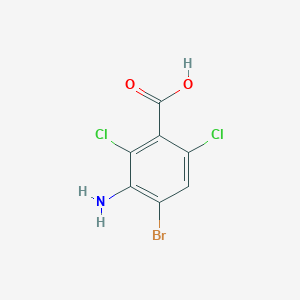
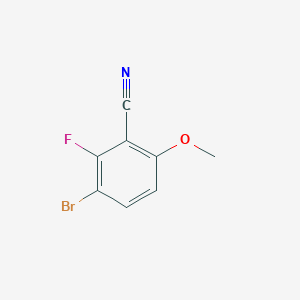

![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)
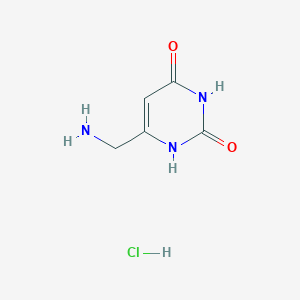

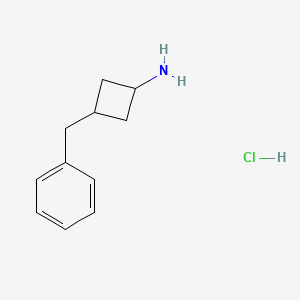

![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

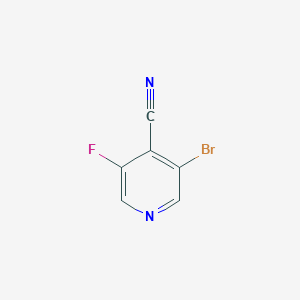
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)